molecular formula C15H12N2S2 B2971913 Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-35-8

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No. B2971913
CAS RN: 338408-35-8
M. Wt: 284.4
InChI Key: GOVYUURNQVGXEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The use of acetate (glacial) as a catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using various techniques such as Olex2, the SHELXT structure solution program, Intrinsic Phasing, and refined with the SHELXL refinement package using Least Squares minimization .


Chemical Reactions Analysis

The formation of the 4-nitro isomer in similar compounds can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as a white crystalline solid with a melting range of 134–136°C .

Scientific Research Applications

properties

IUPAC Name

5-benzylsulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c1-3-7-12(8-4-1)11-18-15-14(16-17-19-15)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYUURNQVGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

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